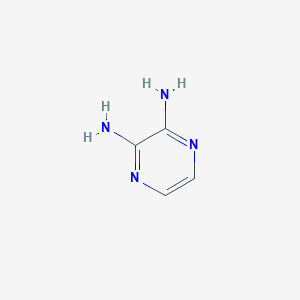

2,3-Diaminopyrazine

Description

Propriétés

IUPAC Name |

pyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSXVAFGILCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300903 | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-31-1 | |

| Record name | 13134-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reduction of 2,3-dinitropyrazine proceeds via a two-step mechanism:

-

Chemisorption of hydrogen onto the palladium catalyst surface.

-

Electron transfer from the catalyst to the nitro groups, resulting in sequential reduction to amine functionalities.

Optimal conditions include:

Yield and Purity

Under optimized conditions, this method achieves >90% yield with ≥95% purity , as confirmed by HPLC and NMR spectroscopy. Residual palladium in the product (<10 ppm) meets pharmaceutical-grade standards.

Nitrative Decarboxylation Followed by Reduction

This two-step method involves replacing carboxyl groups with nitro groups, followed by reduction to amines. While originally developed for 2,6-diaminopyrazine derivatives, the protocol adapts to this compound synthesis.

Step 1: Nitrative Decarboxylation

2,3-Dicarboxypyrazine undergoes nitration in a mixture of concentrated nitric and sulfuric acids at 10–15°C . The reaction replaces carboxyl groups with nitro groups, yielding 2,3-dinitropyrazine:

Key parameters:

Step 2: Catalytic Reduction

The 2,3-dinitropyrazine intermediate undergoes hydrogenation (as in Section 1) to produce this compound. This method achieves 85–88% overall yield but requires stringent control over nitration conditions to avoid over-nitration.

Comparative Analysis of Synthesis Methods

Catalytic hydrogenation offers superior yield and simplicity, whereas nitrative decarboxylation provides cost advantages for bulk production despite higher safety risks.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diaminopyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to other amine derivatives. Catalysts such as palladium on carbon are often used in these reactions.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Hydrogen gas, palladium on carbon

Substitution Reagents: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2,3-Diaminopyrazine has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of DAP exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds synthesized from DAP have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues .

Cancer Research

Recent research highlights the role of DAP derivatives in cancer treatment. Certain compounds derived from this compound have been identified as inhibitors of specific cancer-related enzymes, such as kinases involved in tumor progression. These findings suggest that DAP could be utilized in the design of targeted cancer therapies .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a critical precursor in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as cyclization makes it valuable for creating complex molecular frameworks. For example, DAP can be used to synthesize pyrazolo[3,4-b]quinolines and other fused heterocycles that are of interest in pharmaceutical development .

Synthesis of Imidazopyridines

DAP has also been employed in synthesizing imidazopyridines, which are known for their biological activities. The reaction of DAP with appropriate reagents leads to the formation of imidazopyridine derivatives that may exhibit anti-inflammatory and analgesic properties .

Materials Science

Polymer Chemistry

In materials science, this compound has been used in the synthesis of polymers with specific functionalities. For instance, it acts as a monomer in the production of polyamides and polyimides that possess enhanced thermal stability and mechanical properties . These materials find applications in coatings, adhesives, and advanced composites.

Dendritic Polymers

DAP has been utilized as an internal standard in capillary electrophoresis for analyzing dendritic polymers with varying terminal functionalities. This application is crucial for characterizing the properties of dendrimers used in drug delivery systems and nanotechnology .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing various DAP derivatives demonstrated their effectiveness against resistant bacterial strains. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Cancer Inhibition

Research on DAP-based compounds revealed their potential as selective inhibitors of cancer-related kinases. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Mécanisme D'action

The mechanism of action of 2,3-diaminopyrazine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect cellular processes such as DNA replication, protein synthesis, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Reactivity in Multicomponent Reactions

- This compound exhibits superior regioselectivity in Groebke-Blackburn-Bienaymé reactions, enabling one-step synthesis of imidazo[1,2-a]pyrazines under mild conditions .

- 2,6-Diaminopyrazine forms coordination polymers (e.g., with tris(4-formylphenyl)amine) for Hg²⁺ adsorption, leveraging its dual amine groups for chelation .

Medicinal Chemistry

- This compound derivatives show promise as Rho kinase inhibitors, with optimized pharmacokinetics for intraocular pressure reduction .

- 3,5-Diaminopyrazine derivatives detect single-nucleotide polymorphisms (SNPs) in DNA via SPR biosensors, exploiting thymine-specific hydrogen bonding .

Activité Biologique

2,3-Diaminopyrazine (DAP) is a pyrazine derivative with significant biological activity, particularly in medicinal chemistry. Its structure allows for various substitutions, leading to diverse pharmacological properties. This article explores the biological activities of DAP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two amino groups attached to the pyrazine ring. This configuration facilitates interactions with biological targets.

Antineoplastic Activity

Research has shown that DAP derivatives exhibit promising antineoplastic properties. A study reported that specific disubstituted pyrazine derivatives, including those derived from DAP, demonstrated significant inhibitory effects on cancer cell lines. For instance, the compound A-7 showed an IC50 value of 18 µM against Molm-13 cells, indicating potent activity against certain leukemia models .

Table 1: Antineoplastic Activity of DAP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A-7 | Molm-13 (sh-p53) | 18 |

| A-7 | Molm-13 (empty) | 39 |

Rho Kinase Inhibition

This compound has also been investigated as a Rho kinase inhibitor. A series of DAP-based compounds were optimized for in vivo activity targeting glaucoma treatment. These compounds showed effective inhibition of Rho kinase pathways involved in ocular pressure regulation .

Hsp90 Inhibition

Another area of interest is the inhibition of Heat Shock Protein 90 (Hsp90). DAP derivatives have been synthesized and evaluated for their ability to inhibit Hsp90, which is crucial for the stability and function of many oncogenic proteins. The crystal structure analysis revealed that certain DAP derivatives bind effectively to the ATP domain of Hsp90, suggesting their potential as therapeutic agents in cancer treatment .

Table 2: Hsp90 Inhibitory Activity of DAP Derivatives

| Compound | Hsp90 Affinity (µM) |

|---|---|

| 2-Piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine | 5.34 |

| Modified DAP Derivative | 2.95 |

The biological activity of DAP can be attributed to its ability to interact with various protein targets through hydrogen bonding and hydrophobic interactions. Docking studies have indicated that DAP derivatives can occupy critical binding sites on kinases and other enzymes, leading to their inhibitory effects .

Case Studies

- Anticancer Efficacy : A study demonstrated that a series of DAP derivatives were tested against multiple cancer cell lines, resulting in varying degrees of cytotoxicity. The structure-activity relationship (SAR) analysis indicated that amine substituents at positions 2 and 3 were more effective than other groups .

- Glaucoma Treatment : In vivo studies involving topical application of DAP derivatives showed a reduction in intraocular pressure in animal models. The optimization of these compounds highlighted their potential for treating glaucoma through Rho kinase inhibition .

- Hsp90 Inhibitors : The development of new DAP-based compounds targeting Hsp90 has opened avenues for cancer therapy. The binding affinity and structural analysis have provided insights into how modifications can enhance efficacy against this target .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-diaminopyrazine, and what critical parameters influence yield?

- Methodological Answer : this compound is typically synthesized via condensation reactions or reduction of nitro precursors. For example, reacting this compound with phenylpyruvic acid under varying conditions (e.g., ethanol at 85°C in a closed reactor) yields pyridopyrazine isomers, with yields dependent on temperature and solvent choice . Optimization of stoichiometry, reaction time, and purification methods (e.g., normal-phase chromatography) is critical to achieving >95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and isomer ratios .

- LC/MS for monitoring reaction intermediates and side products (e.g., oxidation byproducts during chlorination) .

- X-ray diffraction for resolving structural ambiguities, as demonstrated in the confirmation of pyridopyrazine isomer 22 .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow general aromatic amine handling protocols:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Segregate waste and collaborate with certified waste management services for environmentally safe disposal .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as:

- A precursor for antioxidant agents (e.g., diaminopyrazine derivatives showing LDL oxidation inhibition at 1.25–5 µM) .

- A building block for heterocyclic compounds like quinoxalines, which are studied for their biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in pyridopyrazine synthesis from this compound?

- Methodological Answer : Regioselectivity is highly solvent- and temperature-dependent:

- Acidic conditions favor isomer 23 (33% yield), while neutral/basic conditions favor isomer 22 (40% yield) .

- Use phosphorus trichloride as a reducing agent during chlorination to suppress oxidation byproducts and improve yields (e.g., 55% yield for compound 13) .

Q. How do structural modifications of this compound influence its antioxidant activity in biological assays?

- Methodological Answer :

- Phenol/catechol derivatives (e.g., compounds 3, 5) exhibit enhanced activity via hydrogen bonding, while diaminopyrazine 9 acts through mono-electronic transfer mechanisms .

- In vivo studies of compound 15 (Table 12 ) show promise, but discrepancies with in vitro data necessitate pharmacokinetic profiling to address bioavailability challenges.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for diaminopyrazine-based compounds?

- Methodological Answer :

- Perform metabolic stability assays to identify degradation pathways.

- Use prodrug strategies (e.g., O-acetylated derivative 27 ) to enhance in vivo stability.

- Cross-validate results using orthogonal assays (e.g., cell mortality vs. LDL oxidation ).

Q. How does the choice of catalyst affect the reduction pathways of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.